

# GSPT1: A Pivotal Therapeutic Target in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | GSPT1 degrader-4 |           |
| Cat. No.:            | B12360453        | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

Acute Myeloid Leukemia (AML) remains a challenging hematologic malignancy with high rates of relapse and poor long-term survival, underscoring the urgent need for novel therapeutic strategies.[1] Emerging evidence has pinpointed the G1 to S phase transition 1 (GSPT1) protein, a key factor in protein translation termination, as a critical dependency for AML cell survival and proliferation. This guide provides a comprehensive overview of GSPT1 as a therapeutic target in AML, detailing its mechanism of action, the development of targeted degraders, preclinical efficacy, and the landscape of clinical investigation. Particular focus is given to the class of molecular glue degraders that co-opt the Cereblon (CRBN) E3 ubiquitin ligase to induce the selective degradation of GSPT1, offering a promising new therapeutic avenue for this aggressive disease.

# The Role of GSPT1 in AML Pathophysiology

GSPT1, also known as eukaryotic release factor 3a (eRF3a), forms a complex with ETF1 to mediate the termination of mRNA translation.[2][3] While its precise role in AML pathogenesis is still under investigation, it is clear that leukemic cells, particularly those with high rates of protein synthesis and oncogenic drivers like MYC, are highly susceptible to the consequences of GSPT1 depletion.[4][5]



Targeted degradation of GSPT1 has been shown to produce potent anti-leukemic effects through several key mechanisms:

- Impaired Translation Termination: Loss of GSPT1 disrupts the normal process of protein synthesis, leading to ribosome stalling.[6]
- Activation of the Integrated Stress Response (ISR): The cellular stress caused by
  dysfunctional translation termination triggers the ISR, a signaling pathway that can lead to
  apoptosis in cancer cells.[2][6][7] This is evidenced by the phosphorylation of eIF2α and
  upregulation of downstream effectors like ATF4.[8][9]
- TP53-Independent Apoptosis: GSPT1 degradation induces programmed cell death in AML cells irrespective of their TP53 mutation status, which is significant given that TP53 mutations are associated with poor prognosis and resistance to conventional chemotherapy.
   [2][6]
- Suppression of Oncogenic Drivers: GSPT1 degradation has been linked to the reduced expression of key AML-associated oncoproteins, including c-Myc and MCL-1.[10][11] It also impairs the expression of fusion genes critical to certain AML subtypes, such as RUNX1::RUNX1T1 and FUS::ERG.[12][13][14]

Crucially, the degradation of GSPT1 shows a therapeutic window, with profound cytotoxic effects on AML blasts and leukemia stem cells (LSCs) while relatively sparing normal hematopoietic stem cells.[6][15][16]

# Therapeutic Modalities: Molecular Glue Degraders and PROTACs

The primary strategy for targeting GSPT1 involves hijacking the ubiquitin-proteasome system. This is achieved using heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) or molecular glue degraders.[12][16] These agents bring GSPT1 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

The most well-characterized GSPT1-targeting agents are molecular glues that modulate the Cereblon (CRBN) E3 ligase complex (CRL4CRBN).[7][15] Compounds like CC-90009



(Razolidol) have been specifically designed to refunctionalize the CRBN complex to selectively recognize and degrade GSPT1.[7][9][15]

# **Preclinical Efficacy of GSPT1 Degraders**

A substantial body of preclinical work has demonstrated the potent anti-leukemic activity of GSPT1 degraders, particularly CC-90009, across a range of AML models.

### In Vitro and Ex Vivo Activity

GSPT1 degraders have shown significant efficacy in both AML cell lines and primary patient samples.



| Compound | Cell Lines <i>l</i> Patient Samples             | IC50 / EC50<br>Range | Key Findings                                                                          | Reference(s) |
|----------|-------------------------------------------------|----------------------|---------------------------------------------------------------------------------------|--------------|
| CC-90009 | 11 human AML<br>cell lines                      | 3 - 75 nM            | Potent growth inhibition across lines with common oncogenic mutations.                | [7]          |
| CC-90009 | Primary AML<br>patient samples<br>(n=35)        | Not specified        | Reduced leukemia engraftment and targeted leukemia stem cells in xenograft models.    | [15]         |
| BTX-1188 | Myc-driven<br>cancer cell lines                 | 0.5 - 10 nM          | Dual degrader of<br>GSPT1 and<br>IKZF1/3,<br>cytotoxic in<br>various cancer<br>lines. | [17]         |
| BTX-1188 | Primary human<br>AML patient<br>samples         | 0.4 - 1.5 nM         | Effective in relapsed/refracto ry, cytarabine-, and venetoclax-resistant samples.     | [17]         |
| C-10386  | Patient-derived<br>primary AML<br>cells         | Nanomolar range      | Highly sensitive in ex-vivo assays.                                                   | [5]          |
| GU3341   | Pediatric AML<br>(RUNX1::RUNX1<br>T1, FUS::ERG) | Not specified        | Off-target<br>GSPT1<br>degradation led                                                | [12][13][14] |



to cell cycle arrest and apoptosis.

In time-course studies, CC-90009 eliminated over 82% of leukemic cells within 24 hours and nearly all within 96 hours, while showing only modest effects on normal lymphocytes.[7]

#### In Vivo Efficacy

Xenograft models using primary AML patient samples have confirmed the in vivo activity of GSPT1 degraders. Treatment with these agents leads to reduced tumor burden and prolonged survival in animal models.[10][15] For instance, oral administration of the GSPT1 degrader AB138 significantly reduced tumor burden in an MV-4-11-Luc xenograft model.[10]

### **Signaling Pathways and Mechanisms of Action**

The therapeutic effect of GSPT1 degradation is mediated by a network of interconnected signaling pathways.

#### **GSPT1** Degradation by Molecular Glues

The mechanism of action for a molecular glue like CC-90009 involves its binding to the CRBN E3 ligase, which induces a conformational change allowing for the specific recognition and ubiquitination of GSPT1, marking it for proteasomal degradation.





Click to download full resolution via product page

Caption: Mechanism of CC-90009-mediated GSPT1 degradation.



#### **Downstream Cellular Consequences**

The depletion of GSPT1 initiates a cascade of events culminating in AML cell death. This involves the activation of the integrated stress response and modulation of other critical cancer-related pathways.



Click to download full resolution via product page

Caption: Cellular consequences of GSPT1 degradation in AML.

# **Clinical Development and Combination Strategies**

The promising preclinical data led to the clinical evaluation of GSPT1 degraders.

#### **Monotherapy Trials**

CC-90009 was investigated as a single agent in a Phase 1 trial for patients with relapsed or refractory AML (NCT02848001).[7][16][18] While the trial demonstrated dose-dependent GSPT1 degradation and showed some anti-leukemic activity, including complete remissions, it was ultimately discontinued due to a combination of factors including lack of efficacy in the



short-term acute phase.[9][18] This highlights the potential need for combination therapies to achieve more durable responses.

#### **Combination Therapies**

Preclinical studies have identified several rational combination partners for GSPT1 degraders that exhibit synergistic activity. A high-throughput screen revealed synergy between CC-90009 and inhibitors of FLT3, BCL2, and IDH2.[19] The combination with the BCL2 inhibitor venetoclax was particularly noteworthy, as CC-90009-induced reduction of MCL-1 likely contributed to the enhanced apoptosis.[19] Based on these findings, a Phase 1/2 trial evaluating CC-90009 in combination with venetoclax and/or azacitidine was initiated (NCT04336982).[16][19]

# **Experimental Protocols**

This section outlines the general methodologies for key experiments cited in the evaluation of GSPT1 degraders.

#### **Cell Viability and Apoptosis Assays**

- Objective: To determine the cytotoxic and pro-apoptotic effects of GSPT1 degraders on AML cells.
- Methodology:
  - AML cell lines or primary patient cells are seeded in multi-well plates.
  - Cells are treated with a dose range of the GSPT1 degrader or vehicle control for specified time points (e.g., 24, 48, 72, 96 hours).
  - Cell Viability: Assessed using assays such as CellTiter-Glo® (Promega), which measures
     ATP levels as an indicator of metabolically active cells. IC50 values are calculated from
     dose-response curves.
  - Apoptosis: Measured by flow cytometry using Annexin V and propidium iodide (PI) or DAPI staining to identify early and late apoptotic cells.[4] The percentage of apoptotic cells is quantified.



#### **Protein Degradation Analysis (Western Blot)**

- Objective: To confirm the selective degradation of GSPT1 protein following treatment.
- Methodology:
  - AML cells are treated with the degrader compound for various time points (e.g., 2, 4, 6, 24 hours).
  - Cells are lysed, and protein concentration is quantified.
  - Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
  - The membrane is probed with primary antibodies specific for GSPT1 and a loading control (e.g., GAPDH, β-actin).
  - Secondary antibodies conjugated to HRP are used for detection via chemiluminescence.
     The reduction in GSPT1 band intensity relative to the loading control indicates degradation.

#### In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of GSPT1 degraders in a living organism.
- · Methodology:
  - Immunocompromised mice (e.g., NSG) are engrafted with human AML cell lines (CDX models) or primary patient-derived AML cells (PDX models).
  - Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood sampling), mice are randomized into treatment and vehicle control groups.
  - The GSPT1 degrader is administered orally or via another appropriate route on a defined schedule.
  - Tumor burden is monitored throughout the study.



 The primary endpoints are typically overall survival and reduction in leukemic burden (e.g., percentage of human CD45+ cells in bone marrow).[19]

#### **General Experimental Workflow**

The preclinical evaluation of a novel GSPT1 degrader typically follows a structured workflow from in vitro characterization to in vivo validation.



Click to download full resolution via product page

Caption: Preclinical workflow for GSPT1 degrader development.

#### **Conclusion and Future Directions**

GSPT1 has been unequivocally validated as a promising therapeutic target in AML. The development of molecular glue degraders that induce its selective destruction represents an innovative and potent therapeutic strategy. These agents trigger TP53-independent apoptosis and demonstrate efficacy against leukemia stem cells, addressing key challenges in AML treatment. While monotherapy efficacy in the clinic has been limited, the deep, mechanistic understanding of GSPT1's role provides a strong rationale for exploring rational combination therapies. Future research should focus on identifying biomarkers of response and resistance, optimizing dosing schedules in combination regimens, and developing next-generation degraders with improved therapeutic windows to fully exploit the potential of targeting this critical vulnerability in acute myeloid leukemia.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 7. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 8. ashpublications.org [ashpublications.org]
- 9. CC-90009 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. GSPT1 degrader News LARVOL Sigma [sigma.larvol.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. PROTAC-Mediated GSPT1 Degradation Impairs the Expression of Fusion Genes in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ascopubs.org [ascopubs.org]



- 18. researchgate.net [researchgate.net]
- 19. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [GSPT1: A Pivotal Therapeutic Target in Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12360453#gspt1-as-a-therapeutic-target-in-acute-myeloid-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com